molecular formula C16H13NO2 B2506979 2-amino-3-(4-methylphenyl)-4H-chromen-4-one CAS No. 883279-39-8

2-amino-3-(4-methylphenyl)-4H-chromen-4-one

Cat. No.: B2506979
CAS No.: 883279-39-8
M. Wt: 251.285
InChI Key: OAALNTDDHBNKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-methylphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
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Scientific Research Applications

Chemosensor for Metal Ions

A study by Jo et al. (2014) described the use of a compound based on 2-amino-3-(4-methylphenyl)-4H-chromen-4-one as a selective colorimetric sensor for detecting copper ions (Cu2+) in aqueous solutions. This compound exhibited a color change from yellow to orange in the presence of Cu2+, making it a practical tool for metal ion detection in environmental samples (Jo et al., 2014).

X-ray Crystal Structure Analysis

Wang et al. (2005) conducted an X-ray crystal structure analysis of a derivative of this compound. Their research provides valuable insights into the molecular structure of these compounds, which is crucial for understanding their chemical properties and potential applications in various fields (Wang et al., 2005).

Environmentally Benign Synthesis

Pandit et al. (2016) presented an environmentally benign protocol for synthesizing this compound derivatives. This approach highlights the importance of sustainable practices in chemical synthesis, particularly for compounds with potential medicinal applications (Pandit et al., 2016).

Synthesis of Zinc (II) Complexes

Kupcewicz et al. (2011) explored the synthesis and spectroscopic properties of Zn(II) complexes involving amino derivatives of chromone. Their research contributes to the understanding of the interactions between metal ions and organic ligands, which is significant for applications in coordination chemistry and materials science (Kupcewicz et al., 2011).

Apoptosis Induction in Cancer Cells

Kemnitzer et al. (2004) identified a compound related to this compound as a potent apoptosis inducer in various human cell lines. This discovery is significant for the development of new anticancer agents (Kemnitzer et al., 2004).

Antimicrobial Activity

Shah et al. (2013) synthesized a series of 2-amino-4H-chromene derivatives and evaluated their antimicrobial activity. Some of these compounds exhibited moderate to potent antimicrobial effects, indicating potential applications in the development of new antimicrobial agents (Shah et al., 2013).

Mechanism of Action

Target of Action

Related compounds have been found to interact withMethionine aminopeptidase , a key enzyme involved in protein synthesis and regulation. This enzyme plays a crucial role in the removal of the methionine residue from newly synthesized proteins, which is a critical step in protein maturation and function.

Mode of Action

It is likely that the compound interacts with its target enzyme through a mechanism similar to other indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Given the potential target of this compound, it may influence the protein synthesis pathway by modulating the activity of methionine aminopeptidase . This could have downstream effects on various cellular processes, including cell growth and differentiation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be a promising area for further study .

Properties

IUPAC Name

2-amino-3-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)19-16(14)17/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAALNTDDHBNKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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